molecular formula C14H22N4O2 B5219837 2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetohydrazide

2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetohydrazide

Cat. No. B5219837
M. Wt: 278.35 g/mol
InChI Key: WGPQKHCWNCNAFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetohydrazide is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of hydrazide compounds and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetohydrazide is not fully understood. However, it has been suggested that it may act by modulating the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. It may also act by inhibiting the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters.
Biochemical and physiological effects:
2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. It has also been found to reduce the levels of oxidative stress and inflammation in the brain. Additionally, it has been shown to improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetohydrazide in lab experiments is its potential therapeutic applications in various diseases. It has also been found to exhibit low toxicity and good bioavailability. However, one of the limitations is its limited solubility in water, which may affect its efficacy in certain experiments.

Future Directions

There are several future directions for the study of 2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetohydrazide. One potential direction is the development of new analogs with improved solubility and efficacy. Another direction is the study of its potential use in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, 2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetohydrazide is a chemical compound that has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anticonvulsant, antidepressant, and anxiolytic activities. Its mechanism of action is not fully understood, but it may act by modulating the levels of neurotransmitters in the brain. It has several advantages and limitations for lab experiments, and there are several future directions for its study.

Synthesis Methods

The synthesis of 2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetohydrazide involves the reaction of 2-(2-ethoxyphenyl)hydrazinecarboxamide with acetic anhydride in the presence of sodium acetate. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization.

Scientific Research Applications

2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetohydrazide has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anticonvulsant, antidepressant, and anxiolytic activities. It has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-2-20-13-6-4-3-5-12(13)18-9-7-17(8-10-18)11-14(19)16-15/h3-6H,2,7-11,15H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPQKHCWNCNAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Ethoxyphenyl)piperazin-1-yl]acetohydrazide

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